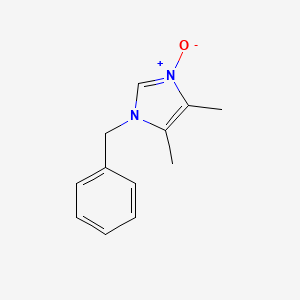

1-Benzyl-4,5-dimethylimidazole-3-oxide

Description

General Significance of Imidazole (B134444) Derivatives in Chemical Research

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. evitachem.comimp.kiev.ua Its derivatives are integral to numerous biochemical processes and are found in natural products like the amino acid histidine and the hormone histamine. evitachem.combeilstein-journals.org The imidazole ring's unique electronic properties and its ability to participate in hydrogen bonding and metal coordination make it a privileged scaffold in medicinal chemistry. lookchem.comgoogle.com Consequently, imidazole derivatives have been extensively investigated and developed for a wide range of therapeutic applications. lookchem.comgoogle.com Beyond pharmaceuticals, these compounds are crucial in materials science, serving as components of ionic liquids, polymers, and catalysts for various chemical transformations. evitachem.com

Overview of Imidazole N-Oxides as Versatile Building Blocks in Organic Synthesis

Imidazole N-oxides are a class of heterocyclic compounds derived from imidazoles where one of the nitrogen atoms is oxidized. This N-oxide functionality significantly enhances the reactivity of the imidazole ring, making these compounds highly versatile building blocks in organic synthesis. beilstein-journals.orgresearchgate.net The presence of the N-oxide group modifies the electron distribution within the ring, facilitating various chemical transformations that might be challenging with the parent imidazole. beilstein-journals.org They serve as valuable precursors for the synthesis of a wide array of functionalized imidazole derivatives. beilstein-journals.orgresearchgate.net Methodologies such as cycloaddition reactions and multicomponent reactions utilize imidazole N-oxides to construct more complex molecular architectures. beilstein-journals.org

Research Context and Academic Significance of 1-Benzyl-4,5-dimethylimidazole-3-oxide

This compound is an N-oxide derivative of imidazole that has garnered attention in the field of organic synthesis. evitachem.combeilstein-journals.org Its structure features a benzyl (B1604629) group attached to one nitrogen atom, two methyl groups at positions 4 and 5 of the imidazole ring, and an oxide group on the third nitrogen atom. This particular substitution pattern influences its reactivity and potential applications.

The academic significance of this compound lies in its role as a reactive intermediate and a building block for creating more complex heterocyclic systems. A notable example of its application is in multicomponent condensation reactions. Research by Vitaly S. Mityanov and his colleagues has demonstrated that this compound can undergo C-2 functionalization in a one-pot reaction with various aldehydes and CH-acids. daneshyari.com

In a specific study, the reaction of 1.0 mmol of this compound with 1.0 mmol of an aldehyde and 1.0 mmol of Meldrum's acid in refluxing acetonitrile (B52724) for 5 hours yielded a range of C-2 functionalized products. beilstein-journals.org This metal-free reaction proceeds under mild conditions and highlights the utility of the N-oxide in activating the C-2 position of the imidazole ring for nucleophilic attack. beilstein-journals.org

The scope of this reaction has been explored with various aldehydes, demonstrating the versatility of this compound as a reactant. The yields of the resulting products vary depending on the nature of the aldehyde used.

Table 1: Multicomponent Condensation of this compound with Aldehydes and Meldrum's Acid

| Aldehyde | Product Yield (%) |

|---|---|

| Heteroaromatic Aldehydes | 33-76% |

| Aromatic Aldehydes | 33-76% |

| Aliphatic Aldehydes | 33-76% |

| Formaldehyde | 33-76% |

Data sourced from a 2016 study by Mityanov et al. The table presents the range of yields for different classes of aldehydes. beilstein-journals.org

Further research has expanded the scope of this multicomponent reaction to include a broader range of CH-acids beyond Meldrum's acid, further cementing the role of this compound as a valuable tool for constructing diverse molecular scaffolds. daneshyari.com The operational simplicity and chromatography-free nature of this procedure make it an attractive method for the synthesis of functionalized imidazole derivatives. daneshyari.com

Structure

3D Structure

Properties

CAS No. |

55738-12-0 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-benzyl-4,5-dimethyl-3-oxidoimidazol-3-ium |

InChI |

InChI=1S/C12H14N2O/c1-10-11(2)14(15)9-13(10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 |

InChI Key |

PQOOKVJVGVBSFK-UHFFFAOYSA-N |

SMILES |

CC1=C([N+](=CN1CC2=CC=CC=C2)[O-])C |

Canonical SMILES |

CC1=C([N+](=CN1CC2=CC=CC=C2)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 4,5 Dimethylimidazole 3 Oxide

Multicomponent Condensation Approaches to Imidazole (B134444) N-Oxides

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, enabling the construction of complex molecules from three or more starting materials in a single step. For the synthesis of imidazole N-oxides, these condensation strategies are particularly effective. nih.govresearchgate.net

Condensation of α-Hydroxyiminoketones with Formaldimines

A prominent and efficient method for synthesizing imidazole N-oxides, including 1-Benzyl-4,5-dimethylimidazole-3-oxide, involves the condensation reaction between α-hydroxyiminoketones and formaldimines. evitachem.commdpi.com This approach is a well-established route for creating the core imidazole N-oxide structure. The reaction typically proceeds by stirring the reactants in a suitable solvent, such as glacial acetic acid, at room temperature for a period of several hours. evitachem.commdpi.com This method is valued for its high yields and straightforward procedure. evitachem.com

The general mechanism involves the formation of the imidazole ring through a sequence of condensation and cyclization steps between the two key reactants. The N-oxide functional group, which enhances the compound's reactivity and solubility, is directly incorporated from the α-hydroxyiminoketone precursor. evitachem.com

Specific Reactant Profiles: Diacetyl Monoxime and N-Benzylformaldimine

The specific synthesis of this compound via this condensation method utilizes diacetyl monoxime as the α-hydroxyiminoketone and N-benzylformaldimine as the formaldimine component. evitachem.commdpi.com Diacetyl monoxime provides the 4,5-dimethylimidazole backbone and the N-oxide oxygen, while N-benzylformaldimine introduces the benzyl (B1604629) group at the N-1 position of the imidazole ring.

The reaction between these specific precursors has been demonstrated to be effective, yielding the target compound efficiently. evitachem.commdpi.com This particular combination of reactants is a cornerstone for accessing this and structurally related imidazole N-oxides.

Variations in Reaction Conditions and Catalysis

While the standard procedure involves using glacial acetic acid as a solvent at room temperature, variations in reaction conditions can be employed to optimize the synthesis. evitachem.commdpi.com The choice of solvent and temperature can influence reaction times and yields. For instance, temperatures may range from room temperature up to 60 °C. evitachem.com Although often performed without an explicit catalyst, the acidic nature of the solvent can facilitate the condensation and cyclization steps. The development of more advanced catalytic systems remains an area of interest for further improving the efficiency and scope of this transformation.

Oxidation-Based Synthesis of Imidazole N-Oxide Derivatives

An alternative synthetic route to this compound involves the direct oxidation of the corresponding N-1 substituted imidazole precursor, 1-benzyl-4,5-dimethylimidazole. evitachem.com This method first requires the synthesis of the parent imidazole, which can then be oxidized to introduce the N-oxide functionality.

Common oxidizing agents employed for this type of transformation include hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). evitachem.com This two-step approach, involving the initial formation of the imidazole followed by a subsequent oxidation step, provides a versatile pathway to a variety of imidazole N-oxide derivatives. nih.gov

Mechanochemical Synthesis Protocols

In recent years, mechanochemistry has emerged as a powerful, green alternative to traditional solvent-based synthesis. mdpi.comyoutube.com This technique utilizes mechanical force, such as grinding or milling, to initiate chemical reactions between solid-state reactants, often in the absence of a solvent. mdpi.com

Ball-Milling Techniques for Enhanced Efficiency

The synthesis of this compound has been successfully achieved using ball-milling, a common mechanochemical technique. evitachem.commdpi.com This solvent-free approach involves the high-speed shaking of the reactants (diacetyl monoxime and N-benzylformaldimine) in a vessel with grinding balls. evitachem.commdpi.com

This method has demonstrated significant advantages over conventional solution-phase synthesis. Research has shown that the mechanochemical reaction can produce this compound in yields exceeding 90% without significant isomerization, a notable improvement compared to the moderate yields sometimes observed in solution-based protocols. evitachem.commdpi.com The efficiency of ball-milling is influenced by parameters such as milling frequency and the weight of the milling balls. mdpi.comresearchgate.net This enhanced efficiency and the reduction or elimination of solvent waste highlight the potential of ball-milling as a more sustainable synthetic methodology. evitachem.commdpi.com

Research Findings on Synthetic Yields

The table below summarizes and compares the yields of this compound obtained through different synthetic methodologies as reported in the literature.

| Synthetic Method | Reactants | Conditions | Yield | Reference |

| Solution-Phase Condensation | Diacetyl monoxime, N-benzylformaldimine | Glacial Acetic Acid, Room Temp, 12h | Moderate | mdpi.com |

| Mechanochemical Synthesis | Diacetyl monoxime, N-benzylformaldimine | Ball-Milling (Solvent-Free) | >90% | evitachem.commdpi.com |

| Oxidation | 1-benzyl-4,5-dimethylimidazole | Oxidizing Agent (e.g., H₂O₂, m-CPBA) | Not specified | evitachem.com |

Comparative Studies of Mechanochemical versus Solution-Based Methods

The preparation of this compound and related imidazole N-oxides has traditionally been performed using solution-based methods. evitachem.com A common and effective solution-based approach involves the condensation of an α-hydroxyiminoketone, such as diacetyl monoxime, with a formaldimine, like N-benzylformaldimine. mdpi.comevitachem.com This reaction is typically carried out in a solvent, with glacial acetic acid being a common choice, and proceeds over several hours at room temperature to produce high yields of the desired N-oxide. evitachem.comresearchgate.net

In recent years, mechanochemistry, specifically ball-milling, has emerged as a powerful and green alternative to conventional solution-based synthesis. mdpi.com This solid-state method involves the grinding of reactants together, sometimes with a small amount of a liquid additive (liquid-assisted grinding or LAG), to initiate a chemical reaction. mdpi.comresearchgate.net For the synthesis of this compound, diacetyl monoxime and N-benzylformaldimine trimer can be milled together with a catalytic amount of acetic acid. researchgate.net

Comparative studies reveal significant advantages of the mechanochemical approach. mdpi.comresearchgate.net Notably, the reaction time is dramatically reduced from several hours in solution to as little as 20 minutes of milling. researchgate.net Furthermore, mechanochemical synthesis has been shown to produce excellent yields, with reports of up to 92% for this compound, which is significantly higher than some standard solution-based protocols. mdpi.comresearchgate.net A key benefit of the mechanochemical method is the substantial reduction or elimination of bulk solvents, contributing to a more environmentally friendly process. mdpi.com It has also been observed that under these optimized mechanochemical conditions, undesirable side reactions, such as isomerization to an imidazole-2-one, are avoided. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Methods for this compound

Parameter Solution-Based Method (in Acetic Acid) Mechanochemical Method (Ball-Milling) Reference Principle Condensation of reactants dissolved in a solvent. Solid-state reaction initiated by mechanical force. mdpi.comevitachem.com Solvent Requires bulk solvent (e.g., glacial acetic acid). Solvent-free or minimal liquid-assisted grinding (LAG). mdpi.comresearchgate.net Reaction Time Several hours (e.g., 12 h) to overnight. Significantly shorter (e.g., 20-30 min). evitachem.comresearchgate.net Yield High, but can be lower than mechanochemical routes. Excellent (e.g., >90%). mdpi.comresearchgate.net Environmental Impact Generates solvent waste. Greener, minimal waste. mdpi.com

Emerging Synthetic Strategies: Ultrasound-Assisted Approaches

Ultrasound-assisted organic synthesis (UAOS) is gaining traction as a green and efficient technique for accelerating chemical reactions. daneshyari.com This method utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. nih.gov This energy input can significantly enhance reaction rates and yields. daneshyari.comnih.gov

While specific reports on the ultrasound-assisted synthesis of this compound are not widespread, the application of sonochemistry to the synthesis of various substituted imidazoles is well-documented and demonstrates its potential. daneshyari.comnih.govnih.gov Generally, these procedures involve a one-pot, multi-component reaction where the reactants, such as a diketone, an aldehyde, and an ammonium (B1175870) source, are irradiated with ultrasound in the presence of a catalyst. daneshyari.comnih.gov These reactions often proceed rapidly, with high to excellent yields (up to 99%) and can be performed under mild, ambient conditions. nih.govmdpi.com

The advantages of using ultrasound include operational simplicity, significantly reduced reaction times, and often the ability to use environmentally benign solvents like water or ethanol (B145695), or even solvent-free conditions. nih.govmdpi.com The development of novel catalysts, including various nano-catalysts, can further enhance the efficiency of these ultrasound-promoted reactions. nih.gov Given the success of UAOS in synthesizing structurally related imidazoles, its application to the synthesis of N-oxides like this compound represents a promising and innovative future direction. nih.govmdpi.com

Optimization of Synthetic Yields and Process Development

The optimization of synthetic protocols is crucial for maximizing product yield, minimizing waste, and ensuring economic viability. For the synthesis of this compound, several key parameters in both solution-based and mechanochemical methods have been investigated to improve outcomes. evitachem.comresearchgate.net

In traditional solution-based syntheses, optimization focuses on variables such as solvent choice, reaction temperature, and reaction time. evitachem.comresearchgate.net While glacial acetic acid is a common solvent, other solvents like methanol (B129727) may also be used. evitachem.com Reaction temperatures typically range from room temperature to around 60°C, and reaction times can vary from a few hours to overnight. evitachem.com Finding the ideal balance of these conditions is essential to achieve high yields while preventing the formation of byproducts. researchgate.netresearchgate.net The choice of catalyst can also be critical, with various Lewis acids or protic acids being employed to facilitate the cyclization reaction. daneshyari.com

For mechanochemical synthesis, optimization parameters differ. Key variables include the milling frequency, duration, and the use and type of liquid-assisted grinding (LAG) agent. researchgate.net For instance, the synthesis of this compound was optimized using a short milling time of 20 minutes with a small amount of acetic acid as the LAG, which resulted in a 92% yield. researchgate.net Further process development in this area could involve exploring different milling equipment, ball-to-reactant ratios, and alternative LAG agents to potentially reduce reaction times further or improve energy efficiency.

Alternative energy sources have also been explored for process optimization. Microwave irradiation, for example, has been successfully used in the N-alkylation step during the synthesis of lepidilines (which are derived from imidazole N-oxides), completing reactions in minutes that might otherwise take hours. nih.gov Such technologies, combined with optimized reaction parameters, are pivotal in developing scalable, efficient, and sustainable synthetic routes.

Table 2: Key Parameters for Optimization of Imidazole N-Oxide Synthesis

Synthetic Method Parameter Effect on Reaction Reference Solution-Based Solvent Choice Affects reactant solubility and reaction rate. Ethanol and acetic acid are common. evitachem.comresearchgate.net Temperature Influences reaction kinetics; typically optimized between room temperature and reflux. evitachem.com Catalyst Lewis or Brønsted acids can accelerate cyclization and improve yields. daneshyari.com Mechanochemical Milling Time/Frequency Determines the energy input; shorter times are desirable and often sufficient. researchgate.net Liquid-Assisted Grinding (LAG) A small amount of liquid (e.g., acetic acid) can catalyze the reaction and improve yields. researchgate.net General Energy Source (e.g., Ultrasound, Microwave) Can dramatically reduce reaction times and increase yields compared to conventional heating. nih.govnih.gov

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diacetyl monoxime |

| N-benzylformaldimine |

| Glacial acetic acid |

| Methanol |

| Ethanol |

| Water |

Chemical Reactivity and Transformation Pathways of 1 Benzyl 4,5 Dimethylimidazole 3 Oxide

[3+2] Cycloaddition Reactions

As a 1,3-dipole, 1-benzyl-4,5-dimethylimidazole-3-oxide readily undergoes [3+2] cycloaddition reactions with various dipolarophiles. The N-oxide unit functions as an "aldonitrone-like" 1,3-dipole in these transformations. mdpi.comresearchgate.net These reactions typically proceed through an initial cycloaddition step to form a fused five-membered ring, which is often unstable and undergoes subsequent transformations to rearomatize the imidazole (B134444) core. mdpi.comresearchgate.net

Reactions with Dipolarophiles (e.g., Cycloaliphatic Thioketones, Ylidene, Isocyanates, Hexafluoropropene, Dimethyl Acetylenedicarboxylate)

This compound exhibits reactivity towards a diverse range of dipolarophiles. The reaction with electron-deficient acetylenes like dimethyl acetylenedicarboxylate (DMAD) is a common transformation for 1,3-dipoles to form heterocyclic systems. nih.gov Similarly, reactions with fluoroalkenes, such as 1,1-difluorostyrenes, have been shown to be regioselective, producing bicyclic isoxazolidine adducts. mdpi.com

With cycloaliphatic thioketones, such as 2,2,4,4-tetramethylcyclobutane-1,3-dithione, the reaction proceeds via a "sulfur-transfer mechanism," ultimately yielding imidazole-2-thiones. mdpi.com The reaction with ylidenes, specifically ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetate derivatives, has also been documented. nih.gov While direct studies with isocyanates on this specific compound are less common, related heterocyclic N-oxides like pyridine (B92270) N-oxide are known to react with phenyl isocyanate, suggesting a similar potential pathway. researchgate.net

| Dipolarophile | Reaction Type | Resulting Product Class | Key Features |

|---|---|---|---|

| Cycloaliphatic Thioketones | [3+2] Cycloaddition / Sulfur-transfer | Imidazole-2-thiones | Initial cycloaddition followed by cycloreversion. mdpi.com |

| Ylidenes | [3+2] Cycloaddition / Rearrangement | (Imidazol-2-ylidene)acetonitriles | Formation of an unstable cycloadduct. nih.gov |

| Fluoroalkenes | [3+2] Cycloaddition | Bicyclic Isoxazolidines | Regioselective and can be diastereoselective with chiral N-oxides. mdpi.com |

| Dimethyl Acetylenedicarboxylate (DMAD) | [3+2] Cycloaddition | Fused Heterocyclic Systems | Common reaction for 1,3-dipoles. nih.gov |

| Isocyanates | [3+2] Cycloaddition (potential) | (Potential for various adducts) | Reactivity inferred from similar heterocyclic N-oxides. researchgate.net |

Mechanistic Insights into Cycloreversion and Rearomatization Processes

A common mechanistic theme in the [3+2] cycloaddition reactions of imidazole N-oxides is the formation of an initial, often unstable, fused-ring cycloadduct. mdpi.comnih.gov The thermodynamic driving force for the subsequent transformation is the rearomatization of the imidazole ring. mdpi.comresearchgate.net

For instance, in the reaction with ylidenes, the imidazole N-oxide first forms an unstable cycloadduct. This intermediate then undergoes rearomatization and ring-opening, followed by a retro-one reaction involving the breaking of a C-C bond to yield the final functionalized imidazole product. nih.gov Similarly, the reaction with cycloaliphatic thioketones involves a cycloaddition followed by cycloreversion, which facilitates the transfer of a sulfur atom and results in the formation of an imidazole-2-thione and a ketone. mdpi.com In reactions with 1,1-difluoroalkenes, the initially formed bicyclic isoxazolidine adducts can be isolated or can proceed through rearomatization via N-O bond cleavage to yield acyl fluorides. mdpi.com

Nucleophilic Functionalization and Substitution Reactions

The electron-deficient nature of the C-2 position, enhanced by the N-oxide group, makes this compound susceptible to various nucleophilic attacks and substitution reactions.

C-2 Functionalization via Multicomponent Condensations with CH-acids and Aldehydes

A significant pathway for C-2 functionalization is through metal-free, three-component condensation reactions. In these reactions, this compound acts as a C-nucleophile. beilstein-journals.org A well-documented example involves the condensation with various aldehydes and a CH-acid, such as Meldrum's acid. beilstein-journals.org The reaction is typically performed under mild conditions, for example, by refluxing the components in acetonitrile (B52724). beilstein-journals.org This methodology accommodates a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic ones, providing the corresponding C-2 functionalized products in moderate to good yields (33–76%). beilstein-journals.org

The proposed mechanism suggests an initial nucleophilic addition between the aldehyde and Meldrum's acid to form an electron-deficient enone. This intermediate then undergoes a Michael-type addition with the imidazole N-oxide at the C-2 position to furnish the final product. beilstein-journals.org

| Imidazole N-Oxide Substrate | Aldehyde | CH-Acid | Yield Range |

|---|---|---|---|

| This compound | Aromatic, Heteroaromatic, Aliphatic | Meldrum's Acid | 33–76% |

Nucleophilic Halogenation Reactions (e.g., Chlorination) and Cine-Substitution Mechanisms

The introduction of a halogen atom at the C-2 position of the imidazole ring can be achieved through nucleophilic halogenation. This transformation proceeds via a cine-substitution mechanism. nih.govosi.lvresearchgate.net This mechanism involves the initial activation of the N-oxide oxygen atom, typically by O-acylation. osi.lvresearchgate.net

One method involves using tosyl halides (TsCl or TsBr) in the presence of a base like pyridine. nih.gov The N-oxide is O-acylated by the tosyl halide, forming an O-tosylated intermediate. The halide anion then acts as a nucleophile, attacking the C-2 position and displacing the O-tosyl group, which is a good leaving group. The rate-determining step is the nucleophilic attack of the halide ion at the C-2 position. nih.gov Another approach utilizes oxalyl chloride for activation, which generates an imidazolium (B1220033) chloride intermediate that subsequently undergoes nucleophilic substitution. nih.gov

Metal-Free Coupling Reactions (e.g., C-H/C-Li Coupling)

Transition-metal-free coupling reactions provide an alternative route for C-H functionalization. A notable example is the C-H/C-Li coupling between 2H-imidazole 1-oxides and organolithium reagents like pentafluorophenyllithium. beilstein-journals.org This reaction proceeds through a nucleophilic substitution of a hydrogen atom (SNH) mechanism. The reaction specifically targets the C-5 position of the imidazole N-oxide ring, leading to the synthesis of (poly)fluoroaryl-substituted imidazoles. beilstein-journals.org This highlights that while the C-2 position is activated towards many nucleophiles, other positions can also be functionalized depending on the reagents and reaction mechanism. beilstein-journals.org

Isomerization Pathways

Isomerization represents a significant class of reactions for this compound, leading to the formation of structurally different, stable heterocyclic systems. These transformations are typically induced by thermal energy or chemical reagents.

This compound can undergo rearrangement to form the corresponding imidazol-2-one isomer, specifically 1-benzyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one. This transformation can be initiated by heat, where simple thermal rearrangement leads to the formation of the imidazol-2-one as a side product in some reactions. beilstein-journals.org

The use of acetic anhydride also facilitates this type of rearrangement, a reaction analogous to the Boekelheide rearrangement observed in pyridine and pyrimidine N-oxides. fu-berlin.de In this process, the N-oxide is activated by the anhydride, which promotes a rearrangement to yield an acetoxy intermediate that subsequently forms the imidazol-2-one. While specific studies on this compound are not extensively detailed in the provided literature, the reaction of analogous heterocyclic N-oxides with acetic anhydride is a well-established method for achieving such transformations, often resulting in good to excellent yields of the rearranged products. fu-berlin.de

| Reactant | Condition | Product | Reference |

|---|---|---|---|

| This compound | Thermal | 1-Benzyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one | beilstein-journals.org |

| Pyrimidine N-oxide (analogy) | Acetic Anhydride | 4-Acetoxymethyl-substituted pyrimidine | fu-berlin.de |

The mechanism for the rearrangement of heterocyclic N-oxides, such as this compound, can follow different pathways depending on the reaction conditions. For the rearrangement induced by acetic anhydride, a mechanism analogous to the Boekelheide rearrangement is often proposed. fu-berlin.de This can proceed through either a concerted beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement or a stepwise process involving ion pairs or radical intermediates. fu-berlin.demsu.edu

In a stepwise ionic pathway, the N-oxide oxygen attacks the acetic anhydride to form an O-acetylated intermediate. This is followed by deprotonation at a methyl group and subsequent rearrangement. Quantum chemical calculations on analogous systems suggest that concerted sigmatropic shifts and stepwise processes via ion pairs or radicals are all energetically feasible. fu-berlin.de

A proposed mechanistic pathway for a related reaction involving imidazole N-oxide suggests the initial formation of an unstable cycloadduct, which then undergoes rearomatization and ring-opening to form an intermediate that leads to the final product. beilstein-journals.org Simple thermal rearrangement to the imidazol-2-one is noted as a competing pathway. beilstein-journals.org

Deoxygenation Reactions

Deoxygenation is a key transformation that removes the oxygen atom from the N-oxide, yielding the parent imidazole. This reaction is fundamental for generating 1,4,5-trisubstituted imidazoles from their N-oxide precursors.

The reduction of the N-oxide group in this compound can be effectively achieved using catalysts such as Raney-Nickel. This hydrodeoxygenation (HDO) process is a common method for converting aromatic N-oxides to their corresponding deoxygenated forms. researchgate.net The reaction typically proceeds under transfer hydrogenation conditions, using a hydrogen donor like 2-propanol. researchgate.net The process involves the catalytic cleavage of the N-O bond, resulting in the formation of 1-benzyl-4,5-dimethylimidazole. This method is part of a broader strategy for synthesizing 1,4,5-trisubstituted imidazoles, which are important heterocyclic motifs in medicinal chemistry. clockss.orgnih.gov

| Reactant | Reagent/Catalyst | Product | Reaction Type |

|---|---|---|---|

| This compound | Raney-Nickel, Hydrogen Donor (e.g., 2-PrOH) | 1-Benzyl-4,5-dimethylimidazole | Hydrodeoxygenation (HDO) |

The deoxygenation of imidazole N-oxides is a crucial step in multi-step syntheses. The N-oxide group can be used as a protecting group or a directing group for functionalization of the imidazole ring, and its subsequent removal by reduction is a key step to obtain the final target molecule. For instance, the synthesis of various 1,4,5-trisubstituted imidazoles can be achieved through pathways where the N-oxide is a key intermediate. clockss.org After construction of the substituted imidazole N-oxide core, deoxygenation with a reagent like Raney-Nickel provides the desired 1,4,5-trisubstituted imidazole product. researchgate.net This strategy allows for the introduction of a variety of substituents onto the imidazole ring that might not be compatible with the conditions required for the initial ring formation.

O-Alkylation and Quaternization Reactions

The lone pairs on the N-oxide oxygen and the N-3 nitrogen atom allow for reactions with electrophiles, leading to O-alkylation or N-alkylation (quaternization). The selectivity of these reactions often depends on the substrate and the reaction conditions.

Alkylation of related 1-hydroxyimidazole systems with benzyl (B1604629) halides has been shown to selectively form O-alkoxy derivatives. researchgate.net However, the N-3 position of an imidazole N-oxide like this compound is also a potential site for alkylation, which would result in a quaternary ammonium (B1175870) salt. This process, known as quaternization, typically involves reacting the tertiary amine functionality with an alkylating agent. researchgate.netresearchgate.net

The reaction of N,N-dimethylbenzylamines with alkyl bromides is a known method for preparing benzalkonium salts, demonstrating the general reactivity of such systems towards quaternization. researchgate.net For this compound, reaction with an alkylating agent such as an alkyl halide or dimethyl sulfate could potentially lead to the formation of a 1-benzyl-3-alkyl-4,5-dimethylimidazolium-3-oxide salt. The kinetics of such quaternization reactions are influenced by the solvent's dielectric constant, with more polar solvents generally increasing the reaction rate, indicating a polar or charged transition state. semanticscholar.org

| Reactant | Reagent | Potential Product Type | Reaction Type |

|---|---|---|---|

| This compound | Alkyl Halide (R-X) | 1-Benzyl-3-alkyl-4,5-dimethylimidazolium-3-oxide salt | N-Alkylation (Quaternization) |

| This compound | Alkyl Halide (R-X) | O-Alkoxyimidazolium salt | O-Alkylation |

Formation of Alkoxyimidazolium Salts

Imidazole N-oxides, including this compound, readily undergo O-alkylation to yield 3-alkoxyimidazolium salts. This transformation is a key step in activating the imidazole core for further reactions. The process typically involves reacting the N-oxide with an alkylating agent. For instance, O-benzylation of imidazole N-oxides can be performed to afford these salts, which in some cases display the properties of room-temperature ionic liquids. The synthesis of a range of 1-alkoxy-3-alkylimidazolium salts has been achieved and their structures confirmed through spectroscopic methods and single-crystal X-ray diffraction. These salts serve as stable, isolable precursors for other functionalized imidazole derivatives.

Influence of Substituents on Salt Stability and Reactivity

The stability and reactivity of imidazolium salts are significantly influenced by the nature and position of substituents on the imidazole ring. Research has shown that the alkaline stability of imidazolium cations is drastically affected by the groups at the C2-position. Substitution at the C2-position can prevent certain side reactions, but even a methyl group at this position can undergo slow proton exchange under basic conditions.

Studies combining density functional theory calculations and experimental results have established a correlation between the Lowest Unoccupied Molecular Orbital (LUMO) energy and the alkaline stability of imidazolium cations. Electron-donating groups generally increase stability, while electron-withdrawing groups can lower the electron density on the ring and decrease stability. The stability is also affected by the counter-ion; for example, the rates of H-D exchange at the C2 position can differ by as much as a factor of 10 between chloride and bromide salts. Generally, for imidazolium salts with less bulky substituents, bromides exhibit slower exchange rates compared to chlorides, indicating greater stability of the C2-proton.

| Factor | Influence on Imidazolium Salt Stability | Key Findings |

|---|---|---|

| C2-Substituent | High | Substitution at the C2 position drastically affects alkaline stability. Alkyl groups at C2 can enhance stability compared to an unsubstituted C2-proton. |

| N-Substituents | Moderate | Larger, bulkier groups on the nitrogen atoms can lead to the formation of more stable N-heterocyclic carbenes upon deprotonation. |

| Electronic Effects | High | Electron-donating groups tend to increase stability by raising the LUMO energy of the cation. |

| Counter-ion (Anion) | Moderate | The nature of the anion (e.g., Cl⁻ vs. Br⁻) can influence the rate of C2-proton exchange, with bromides often showing slower rates (higher stability) for less bulky cations. |

Sulfur-Transfer Reactions Leading to Imidazole-2-thiones

A significant transformation of this compound is its conversion to the corresponding imidazole-2-thione. This is efficiently achieved via a sulfur-transfer reaction. A known method involves the sequential (3+2)-cycloaddition/cycloreversion reactions of the 2-unsubstituted imidazole N-oxide with a strained thiocarbonyl agent. For example, the reaction of this compound with 2,2,4,4-tetramethyl-3-thioxocyclobutanone in dichloromethane (DCM) at room temperature yields the desired imidazole-2-thione in high yield (95%).

An alternative pathway to imidazole-2-thiones involves the generation of an N-heterocyclic carbene (NHC) from an imidazolium salt precursor, which then smoothly reacts with elemental sulfur. This method underscores the reactivity of the carbene intermediate towards sulfur.

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | 1-Benzyl-4,5-dimethylimidazole-2-thione | 95% | |

| Imidazol-2-ylidene (from imidazolium salt) | Elemental Sulfur (S₈) | Imidazole-2-thione | Not specified |

Generation and Reactivity of N-Heterocyclic Carbenes (NHCs) from Imidazole N-Oxide Derivatives

The alkoxyimidazolium salts derived from this compound are valuable precursors for the in-situ generation of N-heterocyclic carbenes (NHCs), also known as imidazol-2-ylidenes. Deprotonation of the C2-position of the imidazolium salt, typically with a base, yields the highly reactive NHC.

Once generated, these NHCs exhibit a wide range of reactivity. They are widely used as organocatalysts for various chemical transformations. A key feature of NHC catalysis is their ability to induce "umpolung" or polarity reversal of functional groups. NHCs are also extensively used as ligands in organometallic chemistry, where they form stable complexes with a variety of transition metals. These metal-NHC complexes are often highly effective catalysts for reactions such as cross-coupling, metathesis, and hydrogenation. The NHC can also react directly with small molecules and main group elements; for instance, NHCs can be trapped with sulfur or selenium to form thiones and selones, respectively, and can stabilize radical species.

Specialized Functionalizations: Trifluoromethylthiolation

This compound serves as a convenient precursor for the synthesis of 2-trifluoromethylsulfanyl-imidazoles, which are compounds of interest due to the unique properties conferred by the -SCF₃ group.

Initial attempts to achieve direct trifluoromethylthiolation by activating the N-oxide function followed by nucleophilic addition of a trifluoromethylthiolate anion (⁻SCF₃) were unsuccessful. The activated imidazole N-oxide proved to have insufficient electrophilic character to be trapped by the ⁻SCF₃ anion.

A successful alternative approach involves a two-step, one-pot protocol.

Sulfur-Transfer: The starting material, this compound, is first converted to the intermediate imidazole-2-thione using a sulfur-transfer agent like 2,2,4,4-tetramethyl-3-thioxocyclobutanone.

Electrophilic Trifluoromethylation: The resulting thione is then treated with an electrophilic trifluoromethylating agent, such as a Togni reagent, to afford the final 1-benzyl-4,5-dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole product in high yield.

| Step | Reaction Type | Key Reagents | Intermediate/Product | Outcome |

|---|---|---|---|---|

| Direct Approach (Attempted) | Nucleophilic Trifluoromethylthiolation | Activating Agent (e.g., TsCl), AgSCF₃ | - | Failed; insufficient electrophilicity of activated N-oxide. |

| Step 1 (Successful Protocol) | Sulfur-Transfer Reaction | 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | Imidazole-2-thione | High yield formation of the key intermediate. |

| Step 2 (Successful Protocol) | Electrophilic Trifluoromethylation | Togni Reagent | 2-CF₃S-imidazole | High yield formation of the final product. |

Academic Applications and Advanced Research Perspectives

Precursors in Complex Organic Synthesis

The inherent reactivity of the imidazole (B134444) N-oxide group allows for diverse functionalization pathways, making 1-benzyl-4,5-dimethylimidazole-3-oxide a key starting material for building intricate molecular architectures.

The activation of the C-2 position of the imidazole ring by the N-oxide moiety is a central theme in its application as a synthetic precursor. This feature enables the introduction of various substituents at a position that is otherwise less reactive in a standard imidazole.

A notable example is the metal-free, three-component condensation reaction for the C-2 functionalization of 2-unsubstituted imidazole N-oxides. nih.gov In a study by Vitaly S. Mityanov and colleagues, this compound was utilized as the N-oxide substrate. nih.gov The reaction proceeds by refluxing the N-oxide with an aldehyde and Meldrum's acid in acetonitrile (B52724). nih.gov In this process, the imidazole N-oxide acts as a carbon-based nucleophile without the need for an acid or base catalyst. nih.gov This methodology provides a direct route to a range of 2-substituted imidazole derivatives with varying yields depending on the aldehyde used. nih.govbeilstein-journals.org

Table 1: Synthesis of 2-Substituted Imidazoles via Multicomponent Reaction nih.govbeilstein-journals.org Reaction Conditions: 1.0 mmol this compound, 1.0 mmol aldehyde, 1.0 mmol Meldrum's acid, in 6.0 mL acetonitrile, reflux, 5h.

| Aldehyde | Product Yield (%) |

| Formaldehyde | 33 |

| Acetaldehyde | 55 |

| Pivalaldehyde | 76 |

| Benzaldehyde | 64 |

| 4-Chlorobenzaldehyde | 71 |

| Furfural | 58 |

This approach highlights the utility of this compound in generating molecular complexity from simple starting materials, yielding highly substituted imidazole frameworks that are of significant interest in medicinal chemistry and materials science. beilstein-journals.org

Beyond C-2 substitution, this compound can be derivatized to form a variety of novel chemical scaffolds. The N-oxide group can participate in cycloaddition reactions or be used to generate different functional groups, leading to new molecular skeletons. nih.govmdpi.com

One significant transformation is the O-benzylation of the N-oxide, which leads to the formation of 1-alkoxyimidazolium salts. mdpi.com These salts are important precursors for N-heterocyclic carbenes (NHCs), a critical class of ligands in organometallic catalysis. mdpi.com The transformation involves reacting the N-oxide with a benzylating agent, followed by an ion-exchange to yield crystalline salts like hexafluorophosphates. mdpi.com

Furthermore, imidazole N-oxides can act as 1,3-dipoles in [3+2] cycloaddition reactions. For instance, they can react with electron-deficient alkenes or alkynes to produce unstable cycloadducts that subsequently rearrange to form new heterocyclic systems or functionalized imidazoles. nih.govmdpi.com These reactions open pathways to scaffolds that are not accessible through conventional imidazole chemistry. nih.gov The reactivity allows for the creation of diverse libraries of compounds for screening in drug discovery and materials science. nih.gov

Development of Imidazolium-Based Materials

The conversion of this compound into its corresponding imidazolium (B1220033) salt unlocks its potential in materials science, particularly in the formulation of ionic liquids and functional polymers.

Ionic liquids (ILs) are salts with melting points below 100°C, valued as "green" solvents and catalysts due to their low vapor pressure and high thermal stability. nih.govunirioja.es Imidazolium salts are one of the most common cations used in ILs. koreascience.kr this compound is a direct precursor to 1-benzyloxy-3-alkyl-4,5-dimethylimidazolium salts through O-alkylation. mdpi.com A more common route to imidazolium-based ILs involves the quaternization of a neutral imidazole. For instance, 1-methylimidazole (B24206) can be reacted with various alkyl halides to produce imidazolium halides, which can then undergo anion exchange to create a wide array of ILs with tailored properties (e.g., tetrafluoroborate (B81430) or hexafluorophosphate (B91526) anions). koreascience.kr

The synthesis of chiral ionic liquids (CILs) is an area of intense research, as these materials can be used as chiral solvents or selectors in asymmetric synthesis and separations. nih.gov A CIL can be designed by incorporating chirality into either the cation or the anion. nih.gov Starting from a chiral precursor, such as an amino acid or a carbohydrate, one can synthesize chiral imidazoles. unirioja.es These chiral imidazoles can then be N-alkylated to produce enantiomerically pure imidazolium salts, the core components of CILs. unirioja.es While this compound is not inherently chiral, it represents a scaffold that could be modified with chiral auxiliaries to access CILs.

Table 2: Common Anions Used in Imidazolium-Based Ionic Liquids

| Anion | Formula | Key Properties |

| Chloride | Cl⁻ | Hydrophilic, precursor for other ILs |

| Tetrafluoroborate | BF₄⁻ | Hydrophobic, wide electrochemical window |

| Hexafluorophosphate | PF₆⁻ | Hydrophobic, thermally stable, water sensitive |

| Bis(trifluoromethylsulfonyl)imide | (CF₃SO₂)₂N⁻ | Highly hydrophobic, high thermal stability |

| Triflate | CF₃SO₃⁻ | Stable, good coordinating anion |

Anion exchange membranes (AEMs) are critical components in electrochemical devices like alkaline fuel cells and electrolyzers. researchgate.netmdpi.com They function to separate the anode and cathode while facilitating the transport of anions, typically hydroxide (B78521) (OH⁻). mdpi.com Imidazolium-based polymers are a prominent class of materials for AEMs due to the potential for high conductivity and good chemical stability of the imidazolium cation in alkaline environments. researchgate.netacs.org

The general strategy for creating these membranes involves synthesizing polymers with pendant imidazolium groups. nih.gov This can be achieved by polymerizing vinyl-functionalized imidazolium monomers or by post-functionalizing a pre-existing polymer with imidazole-containing groups, followed by quaternization. rsc.orggoogle.com To enhance mechanical strength and control swelling, these polymers are often crosslinked. rsc.orgsemanticscholar.org

For example, a poly(vinyl imidazole) can be crosslinked with a di-functional agent like bromide-terminated poly(ether sulfone) via the Menshutkin reaction to form a robust, macro-crosslinked AEM. rsc.org Such crosslinked structures create distinct hydrophilic and hydrophobic domains, which promotes the formation of continuous ion transport channels, leading to high hydroxide conductivity. rsc.orgrsc.org Research has shown that these imidazolium-functionalized AEMs can achieve high hydroxide conductivities (e.g., 78.5 mS/cm at 80°C) and promising fuel cell performance. rsc.org The stability of the imidazolium ring itself is a key research focus, with studies indicating that substitution on the C2, C4, and C5 positions can enhance resistance to degradation by hydroxide attack. acs.orgnih.gov

Catalytic Applications

The imidazole N-oxide functional group imparts specific reactivity that allows it and its derivatives to be involved in various catalytic processes. These applications range from acting as ligands in transition-metal catalysis to participating directly in catalytic cycles.

Imidazole N-oxides are known to have intriguing applications in catalysis and coordination chemistry. nih.govbeilstein-journals.org Although direct use as a primary catalyst is less common, they can serve as crucial components within a catalytic system. For instance, related N-oxides like pyridine (B92270) N-oxides have proven to be effective ligands for copper in the N-arylation of imidazoles, improving reaction efficiency in aqueous media. acs.org This suggests a potential role for this compound as a ligand in similar transition-metal-catalyzed cross-coupling reactions.

Furthermore, imidazole N-oxides can be involved as substrates in catalytic cycles. A study demonstrated the Mn-catalyzed C-H functionalization of imidazole N-oxides using diacyl peroxides. acs.org In this process, a Mn(II) catalyst is proposed to generate a higher-valent Mn species that reacts with the peroxide to form an alkyl radical. This radical then adds to the C=N bond of the imidazole N-oxide, leading to a functionalized product after a C-H oxidation step. acs.org

The N-oxide group can also act as an oxygen transfer agent, a fundamental step in many oxidation reactions. In other contexts, related imidazole N-oxide derivatives have been studied for their antioxidant (radical scavenging) activity, where they catalytically inhibit oxidation chain reactions by trapping reactive oxygen species. nih.gov

Role in Metal-Free Catalysis

While the broader class of heteroaromatic N-oxides is recognized for its role as an oxygen transfer agent in various reactions, specific examples detailing the use of this compound as a metal-free catalyst are not extensively documented in available literature. However, the chemistry of imidazole N-oxides suggests potential catalytic functions. For instance, in certain multicomponent reactions, imidazole N-oxides can act as 1,3-dipoles and nucleophiles. nih.gov A study involving 1-Benzyl-4,5-dimethylimidazole N-oxide demonstrated its reaction with Meldrum's acid and various aldehydes in a multicomponent reaction, showcasing its reactivity in a metal-free context to form complex organic products. beilstein-journals.orgbeilstein-journals.org

The general reactivity of imidazole N-oxides in metal-free C-H functionalization reactions, such as through nucleophilic substitution of a hydrogen atom (SNH), has also been explored, highlighting the potential of these compounds to participate in complex bond-forming transformations without transition metal catalysts. nih.govd-nb.infobeilstein-journals.org These reactions underscore the inherent reactivity of the imidazole N-oxide core, which could be harnessed for broader catalytic applications.

Precursors for Ligands in Coordination Chemistry

A significant application of this compound is its role as a precursor in the synthesis of N-heterocyclic carbene (NHC) ligands. uzh.chacs.org NHCs are a crucial class of ligands in organometallic chemistry, valued for forming strong bonds with metal centers and stabilizing catalytic species.

The synthetic pathway from the N-oxide to an NHC precursor involves two key steps:

Deoxygenation: The N-oxide is first deoxygenated to form the corresponding imidazole. A common method involves treatment with Raney-nickel in ethanol (B145695) to yield 1-benzyl-4,5-dimethylimidazole. acs.org

N-Alkylation/Quaternization: The resulting imidazole is then N-alkylated to produce an imidazolium salt. For example, reaction with benzyl (B1604629) chloride leads to the formation of 1,3-dibenzyl-4,5-dimethylimidazolium chloride (lepidiline A), a naturally occurring imidazolium alkaloid. acs.org

These imidazolium salts are the direct precursors to NHCs. Deprotonation of the imidazolium salt at the C2 position generates the highly reactive N-heterocyclic carbene, which can then be coordinated to a metal center. This multi-step synthesis highlights the utility of this compound as a key starting material for accessing complex and valuable ligands in coordination chemistry. uzh.chacs.org

Table 1: Synthetic Pathway to NHC Precursor from this compound

| Step | Reactant(s) | Product | Purpose | Reference |

|---|---|---|---|---|

| 1 | This compound, Raney-nickel | 1-Benzyl-4,5-dimethylimidazole | Deoxygenation of the N-oxide | acs.org |

Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the solid state, governed by non-covalent interactions, is a central theme of supramolecular chemistry and crystal engineering. The molecular structure of this compound contains several features conducive to forming ordered crystalline architectures.

Intermolecular Hydrogen Bonding and π-π Interactions in Crystal Packing

While a specific single-crystal X-ray diffraction study for this compound was not identified in the surveyed literature, the expected intermolecular interactions can be inferred from its structure and analyses of related compounds.

Hydrogen Bonding: The N-oxide oxygen atom is a potent hydrogen bond acceptor. In the absence of strong hydrogen bond donors like O-H or N-H, it can form weaker C-H···O interactions with hydrogen atoms from the benzyl or methyl groups of neighboring molecules. Crystal structures of similar N-oxides, such as 1-methylimidazole 3-oxide, demonstrate that the N-oxide oxygen readily participates in hydrogen bonding, which dictates the crystal packing. thieme-connect.de

π-π Interactions: The compound contains two aromatic systems: the imidazole ring and the benzyl group's phenyl ring. These rings can engage in π-π stacking interactions, which are common organizing forces in the crystal structures of aromatic compounds. scribd.com These interactions would further stabilize the crystal lattice, influencing the orientation and packing of the molecules. The combination of hydrogen bonding and π-stacking often leads to complex and stable three-dimensional supramolecular networks.

Coformer Applications in Pharmaceutical Cocrystals

There is no available research indicating that this compound has been utilized as a coformer in the development of pharmaceutical cocrystals. The design of cocrystals involves pairing an active pharmaceutical ingredient (API) with a benign coformer molecule to improve physicochemical properties like solubility or stability.

It is noteworthy that a structurally related compound, 1-Hydroxy-4,5-dimethyl-imidazole 3-oxide (HIMO) , has been successfully investigated as a coformer. Studies have shown that HIMO can form cocrystals with active pharmaceutical ingredients such as barbituric acid and thiobarbituric acid. However, these findings are specific to the hydroxyl derivative and cannot be extrapolated to the benzyl analogue, for which no such applications have been reported.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Benzyl-4,5-dimethylimidazole-3-oxide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a method analogous to Heimgartner et al., where α-hydroxyiminoketones react with N-aryloxy imines under reflux in ethanol with catalytic acetic acid . Comparative studies () suggest that substituents on benzaldehyde derivatives and solvent choice (e.g., absolute ethanol vs. THF) significantly impact yield.

- Data Table :

| Method | Reactants/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Heimgartner-inspired | N-phenyloxy imine + α-hydroxyiminoketone | 65–72 | |

| Substituted benzaldehyde | Ethanol, glacial acetic acid, reflux | 58–65 |

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer : Key diagnostic signals in H NMR include the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 2.1–2.3 ppm). The imidazole-3-oxide moiety shows characteristic downfield shifts for N-oxide protons (δ 8.5–9.0 ppm) . IR spectroscopy typically reveals N-O stretching at 1250–1300 cm. For unambiguous confirmation, X-ray crystallography using tools like ORTEP-3 ( ) is recommended to resolve bond angles and spatial arrangement .

Advanced Research Questions

Q. What strategies address contradictions in reported stereochemical outcomes during the synthesis of this compound derivatives?

- Methodological Answer : Discrepancies in stereoselectivity may arise from solvent polarity, temperature, or catalyst choice. highlights enzymatic methods (lipase-catalyzed esterification) to achieve enantiomeric excess >90% in related imidazole derivatives . Computational modeling (e.g., DFT) can predict transition states to rationalize stereochemical outcomes.

- Data Table :

| Catalyst/System | Enantiomeric Excess (%) | Reference |

|---|---|---|

| Lipase B from C. antarctica | 92 | |

| Non-enzymatic (thermal) | <10 |

Q. How can crystallographic data resolve ambiguities in the electronic structure of the imidazole-3-oxide ring?

- Methodological Answer : X-ray diffraction studies ( ) reveal bond length distortions in the imidazole ring (e.g., N–O bond ~1.36 Å vs. C–N bonds ~1.32 Å), indicating resonance stabilization of the N-oxide group . ORTEP-3 visualization ( ) can map electron density to identify hyperconjugation effects.

Q. What safety protocols are critical when handling this compound due to its potential toxicity?

- Methodological Answer : emphasizes enclosed processes and local exhaust ventilation to mitigate exposure risks. Toxicity screening (e.g., Ames test) is advised to assess mutagenicity. Workplace practices include labeling, hazard training, and emergency decontamination procedures .

Methodological Considerations for Data Analysis

Q. How should researchers design longitudinal studies to evaluate the stability of this compound under varying storage conditions?

- Methodological Answer : Adopt iterative qualitative frameworks ( ) with periodic HPLC or LC-MS analysis to track degradation. Variables include temperature (4°C vs. 25°C), humidity, and light exposure. Mixed-methods approaches () enhance reliability by integrating spectral data with kinetic modeling .

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data across studies?

- Methodological Answer : Meta-analysis using random-effects models accounts for heterogeneity. Sensitivity analysis (e.g., funnel plots) identifies publication bias. recommends triangulating in vitro assays (e.g., enzyme inhibition) with computational docking to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.